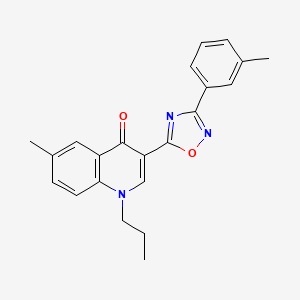
6-methyl-1-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-1-propyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, also known as MPOQ, is a quinoline derivative that has shown potential in scientific research applications. The compound was first synthesized in 2013 by a group of researchers from the University of California, San Diego, and has since been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Compounds structurally related to the specified chemical have been synthesized for their potential biological activities, including antimicrobial and anticancer properties. For instance, a series of quinoline derivatives demonstrated significant antimicrobial activities, including both antibacterial and antifungal effects, as well as mosquito larvicidal activity against Culex quinquefasciatus larvae, showcasing the potential of these compounds in addressing public health concerns related to infectious diseases and vector control (Rajanarendar et al., 2010).
Anticancer Research
The exploration of quinoline-oxadiazole hybrids extends to the anticancer domain, with studies indicating their cytotoxic potential against various cancer cell lines. For example, indole-quinoline-oxadiazoles have been synthesized and shown to possess cytotoxic potential in breast adenocarcinoma cells, highlighting their potential role in cancer drug development (Kamath et al., 2016). Another study reported the synthesis of novel oxadiazole derivatives that exhibited antioxidant and antitumor activities, signifying the therapeutic potential of these compounds in managing cancer and oxidative stress-related conditions (Fadda et al., 2011).
Anti-inflammatory and Analgesic Applications
Further, novel 8-hydroxy quinoline-based oxadiazoles have been evaluated for their anti-inflammatory, analgesic, and antimicrobial activities. These compounds showed significant efficacy in reducing inflammation and pain in experimental models, alongside showcasing antimicrobial effects, thereby indicating their potential multifaceted therapeutic applications (Alam et al., 2011).
Propiedades
IUPAC Name |
6-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-4-10-25-13-18(20(26)17-12-15(3)8-9-19(17)25)22-23-21(24-27-22)16-7-5-6-14(2)11-16/h5-9,11-13H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWXEIWTWNZYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

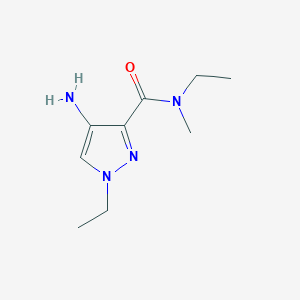


![N-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2780097.png)
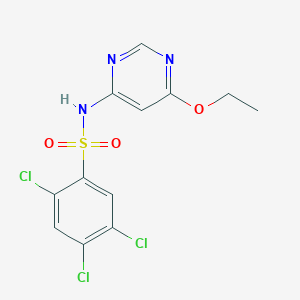
![6-{3-[(3,4-difluorobenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2780099.png)
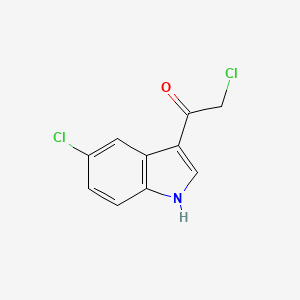

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2780103.png)

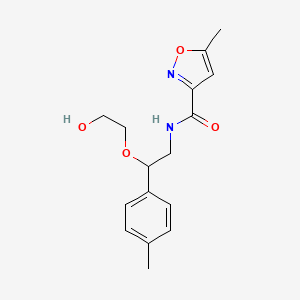

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2780115.png)
![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2780116.png)